molecular formula C6H15SeSi B14720709 Triethylsilylhydroselenide

Triethylsilylhydroselenide

Cat. No.: B14720709
M. Wt: 194.24 g/mol
InChI Key: SNMAEIRMFOVPNB-UHFFFAOYSA-N
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Description

Triethylsilaneselenol is an organosilicon compound with the chemical formula (C₂H₅)₃SiSeH It is a trialkylsilane derivative where selenium replaces one of the hydrogen atoms in the silane group

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylsilaneselenol can be synthesized through the reaction of triethylsilane with selenium compounds under controlled conditions. One common method involves the reaction of triethylsilane with selenium dioxide (SeO₂) in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of triethylsilaneselenol may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Triethylsilaneselenol undergoes various chemical reactions, including:

    Oxidation: The selenium atom in triethylsilaneselenol can be oxidized to form selenoxides or selenones.

    Reduction: The compound can act as a reducing agent, particularly in the reduction of metal ions or organic compounds.

    Substitution: The selenium atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ozone (O₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxides (R₃SiSeO) and selenones (R₃SiSeO₂).

    Reduction: Reduced metal complexes or organic compounds.

    Substitution: Various organosilicon compounds with different functional groups replacing selenium.

Scientific Research Applications

Chemistry

Triethylsilaneselenol is used as a reagent in organic synthesis, particularly in the formation of selenoethers and selenoesters. It is also employed in the synthesis of complex organosilicon compounds and as a precursor for selenide materials.

Biology

In biological research, triethylsilaneselenol is studied for its potential antioxidant properties and its ability to interact with biological molecules. It is used in the development of selenium-containing drugs and supplements.

Medicine

The compound’s antioxidant properties make it a candidate for therapeutic applications, particularly in the treatment of diseases associated with oxidative stress. It is also explored for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

Industry

Triethylsilaneselenol is used in the production of advanced materials, including semiconductors and photovoltaic cells. Its unique properties make it valuable in the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of triethylsilaneselenol involves its interaction with various molecular targets, including enzymes and cellular components. The selenium atom in the compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its use as an antioxidant and in cancer therapy, where it can selectively induce apoptosis in cancer cells by disrupting their redox balance.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: Similar in structure but lacks the selenium atom, making it less reactive in redox reactions.

    Triethylsilanethiol: Contains sulfur instead of selenium, with different reactivity and applications.

    Triethylsilaneoxide: An oxidized form of triethylsilane, used in different chemical reactions.

Uniqueness

Triethylsilaneselenol’s uniqueness lies in its selenium content, which imparts distinct chemical and biological properties. The selenium atom enhances its reactivity in redox reactions, making it valuable in applications where oxidative and reductive properties are crucial. Its potential therapeutic applications also set it apart from other similar compounds.

Properties

Molecular Formula

C6H15SeSi

Molecular Weight

194.24 g/mol

InChI

InChI=1S/C6H15SeSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3

InChI Key

SNMAEIRMFOVPNB-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)[Se]

Origin of Product

United States

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